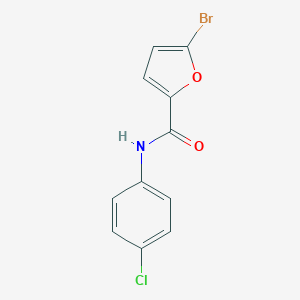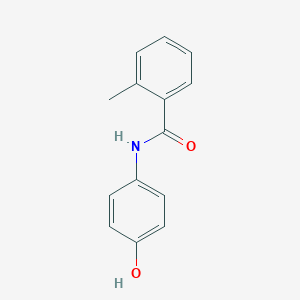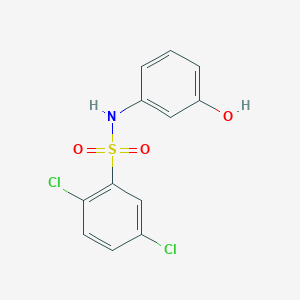
N-(2-hydroxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyphenyl)butanamide, also known as 2-(2-hydroxyphenyl) butyramide, is a chemical compound that is synthesized from 2-hydroxybenzoyl chloride and butyric acid. It has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of N-(N-(2-hydroxyphenyl)butanamidehydroxyphenyl)butanamide is not fully understood. However, it has been suggested that it may exert its therapeutic effects through its antioxidant properties and by modulating inflammatory pathways. It has also been shown to activate the Nrf2 signaling pathway, which is involved in cellular defense against oxidative stress.
Biochemische Und Physiologische Effekte
N-(N-(2-hydroxyphenyl)butanamidehydroxyphenyl)butanamide has been shown to have a number of biochemical and physiological effects. It has been demonstrated to reduce oxidative stress and inflammation in various cell types, including neuronal cells. It has also been shown to protect against neuronal cell death and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(N-(2-hydroxyphenyl)butanamidehydroxyphenyl)butanamide in lab experiments is its relatively low toxicity. Additionally, it has been shown to have good solubility in both water and organic solvents. However, one limitation is that it may not be as effective in humans as it is in animal models.
Zukünftige Richtungen
There are a number of future directions for research on N-(N-(2-hydroxyphenyl)butanamidehydroxyphenyl)butanamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. Other potential future directions include investigating its use in other disease models, such as cancer, and exploring its potential use in combination with other therapeutics.
In conclusion, N-(N-(2-hydroxyphenyl)butanamidehydroxyphenyl)butanamide has shown promising potential as a therapeutic agent in scientific research. Its anti-inflammatory, antioxidant, and neuroprotective effects make it an attractive candidate for further investigation in the treatment of neurodegenerative diseases and other conditions. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Synthesemethoden
The synthesis of N-(N-(2-hydroxyphenyl)butanamidehydroxyphenyl)butanamide involves the reaction between N-(2-hydroxyphenyl)butanamidehydroxybenzoyl chloride and butyric acid. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(N-(2-hydroxyphenyl)butanamidehydroxyphenyl)butanamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. Additionally, it has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
28033-54-7 |
|---|---|
Produktname |
N-(2-hydroxyphenyl)butanamide |
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
N-(2-hydroxyphenyl)butanamide |
InChI |
InChI=1S/C10H13NO2/c1-2-5-10(13)11-8-6-3-4-7-9(8)12/h3-4,6-7,12H,2,5H2,1H3,(H,11,13) |
InChI-Schlüssel |
KIUGSVWAFHJWDU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1O |
Kanonische SMILES |
CCCC(=O)NC1=CC=CC=C1O |
Andere CAS-Nummern |
28033-54-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



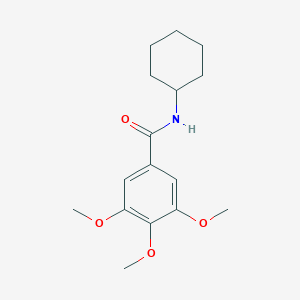
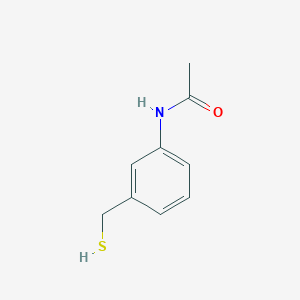
![2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B185115.png)
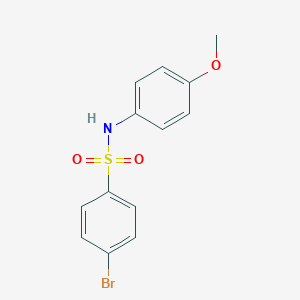

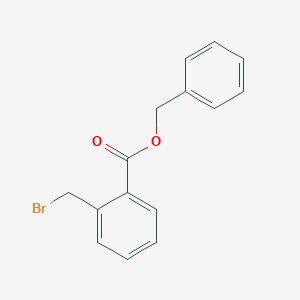
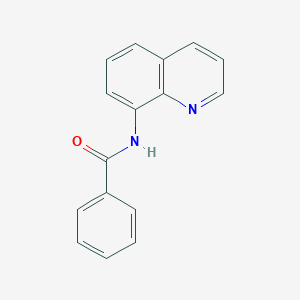
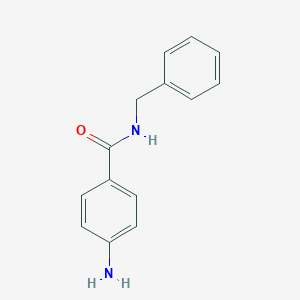

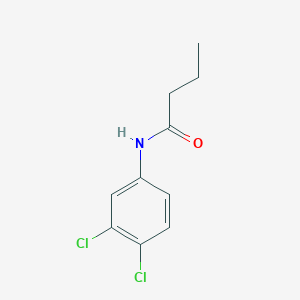
![tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate](/img/structure/B185133.png)
